molecular formula C12H14FNO2 B14416586 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-98-2

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B14416586
CAS No.: 81777-98-2
M. Wt: 223.24 g/mol
InChI Key: RYHDSHNABXKNSQ-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a fluorinated derivative of the oxazolidinone class, structurally analogous to herbicides such as clomazone and bixlozone. The compound features a 2-fluorophenylmethyl substituent attached to the 4,4-dimethyl-oxazolidin-3-one core. Fluorinated aromatic groups often enhance metabolic stability and binding affinity in agrochemicals due to fluorine’s electronegativity and lipophilicity .

Properties

CAS No.

81777-98-2

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H14FNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3

InChI Key

RYHDSHNABXKNSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=CC=CC=C2F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-fluorobenzylamine with 4,4-dimethyl-2-oxazolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of oxazolidinone herbicides, which share a common scaffold but differ in aryl substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Compound Name Substituent (Aryl Group) Molecular Weight (g/mol) Key Properties/Applications References
Clomazone (2-(2-chlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one) 2-chlorophenyl 239.7 - Pre- and post-emergent herbicide for soybeans, cotton, tobacco.
- High water solubility (1100 mg/L), half-life 28–84 days.
- Inhibits diterpene/triterpene synthesis.
Bixlozone (2-(2,4-dichlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one) 2,4-dichlorophenyl 274.1 - Broad-spectrum herbicide used in crop rotations.
- Lower solubility than clomazone; formulated in aqueous capsule suspensions for controlled release.
- Targets weed chlorophyll biosynthesis.
Broclozone (2-[(2-bromo-4-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one) 2-bromo-4-chlorophenyl 299.6 - Bromine substitution increases soil adsorption; used in soils with high organic matter.
- Moderate persistence (half-life ~40 days).
Target Compound (2-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one) 2-fluorophenyl 223.2 - Expected higher metabolic stability due to fluorine’s electronegativity.
- Potential reduced soil mobility compared to chlorinated analogs.
- Limited field data; research ongoing.
(Inferred)

Key Findings:

Substituent Effects on Bioactivity :

  • Chlorine (clomazone) and bromine (broclozone) enhance herbicidal potency but increase environmental persistence. Fluorine may reduce persistence due to stronger C–F bonds, though this requires validation .
  • Dichlorinated analogs (bixlozone) exhibit broader weed control but higher soil adsorption, reducing leaching risks .

Solubility and Environmental Fate: Clomazone’s high water solubility (1100 mg/L) correlates with groundwater contamination risks .

Mode of Action :

  • Clomazone inhibits diterpene synthesis, disrupting chloroplast development . Fluorinated derivatives may target similar pathways but with altered binding kinetics due to fluorine’s steric and electronic effects.

Sorption Behavior :

  • Soil organic matter dominates clomazone adsorption (Kd = 2.5–4.7 L/kg) . Fluorinated variants may show reduced sorption due to lower hydrophobicity, but empirical data are lacking.

Regulatory and Environmental Considerations

  • Clomazone : Approved in the EU for use in potatoes and oilseed rape under strict MRLs (maximum residue levels) .
  • Bixlozone : Subject to ongoing EU regulatory reviews due to its dichlorinated structure and environmental impact .
  • Fluorinated Analogs : Require rigorous ecotoxicological profiling, as fluorine’s persistence in ecosystems remains understudied.

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